Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-
Overview
Description
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several well-known reactions. For the preparation of 7-hydroxy-8-(piperidinomethyl)-4-propyl-coumarin, a multi-step synthetic route can be employed. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The specific conditions for this compound may include the use of piperidine and propyl substituents in the reaction mixture.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can enhance the efficiency of the process . The choice of catalysts and reaction conditions can vary depending on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Coumarin derivatives, including 7-hydroxy-8-(piperidinomethyl)-4-propyl-coumarin, can undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the compound’s structure and enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce additional functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescent properties.
Industry: Utilized in the development of optical brighteners, photosensitizers, and laser dyes.
Mechanism of Action
The mechanism of action of coumarin derivatives often involves interactions with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in oxidative stress or inflammation, leading to its therapeutic effects . The presence of hydroxy and piperidinomethyl groups can enhance its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.
8-Methoxypsoralen: Used in phototherapy for skin disorders.
4-Hydroxycoumarin: A precursor for anticoagulant drugs.
Uniqueness
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-, stands out due to its unique combination of substituents, which may enhance its biological activity and fluorescent properties. The presence of the piperidinomethyl group can improve its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-hydroxy-8-(piperidin-1-ylmethyl)-4-propylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19/h7-8,11,20H,2-6,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZGUTMEWULFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147155 | |
Record name | Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-64-1 | |
Record name | Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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